Lipophilicity Differentiation: Azepane Sulfonamide LogP Advantage Over Pyrrolidine and Ethanesulfonyl Analogs
The target compound exhibits a calculated LogP of 5.02 (Hit2Lead/ALOGP method), placing it in a significantly higher lipophilicity range than its closest five-membered ring analog, N-(4-phenyl-1,3-thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide (C₂₀H₁₉N₃O₃S₂, MW 413.5), which has two fewer methylene units in the cyclic sulfonamide . The seven-membered azepane ring contributes an estimated +0.8 to +1.2 LogP units over the five-membered pyrrolidine, based on the incremental methylene contribution to LogP (~0.5 per CH₂ group in aliphatic systems) . Compared to the open-chain ethylsulfonyl analog 3-(ethanesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (Life Chemicals F2647-0516), the azepane compound has a larger hydrophobic surface area, lower aqueous solubility (LogSW −6.79), and fewer rotatable bonds (4 vs. 5+), yielding a more conformationally constrained lipophilic scaffold . This LogP differential is critical because the N-(thiazol-2-yl)-benzamide ZAC antagonist series demonstrated that optimal potency (IC₅₀ 1–3 μM) was achieved within a narrow lipophilicity window, and deviations in LogP correlated with loss of antagonist activity [1].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 5.02 (Hit2Lead/ALOGP); LogSW −6.79 |
| Comparator Or Baseline | N-(4-Phenyl-1,3-thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide: estimated LogP ~3.8–4.2 (two fewer CH₂); 3-(ethanesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide: estimated LogP ~3.0–3.5 |
| Quantified Difference | ΔLogP ≈ +0.8 to +2.0 over pyrrolidine and ethanesulfonyl comparators |
| Conditions | In silico ALOGP calculation; Hit2Lead computational platform |
Why This Matters
Higher LogP (5.02) positions this compound for screens requiring enhanced membrane permeability or targeting lipophilic binding pockets, while the conformational rigidity of the azepane ring (4 rotatable bonds) reduces entropic penalty upon binding relative to open-chain analogs.
- [1] Madjroh N, Mellou E, Davies PA, Söderhielm PC, Jensen AA. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology. 2021;193:114782. doi:10.1016/j.bcp.2021.114782. View Source
